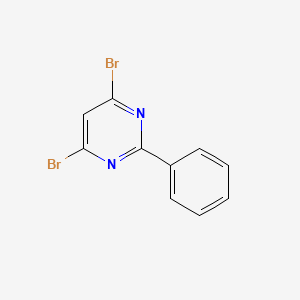

4,6-Dibromo-2-phenylpyrimidine

Description

BenchChem offers high-quality 4,6-Dibromo-2-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromo-2-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H6Br2N2 |

|---|---|

Poids moléculaire |

313.98 g/mol |

Nom IUPAC |

4,6-dibromo-2-phenylpyrimidine |

InChI |

InChI=1S/C10H6Br2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H |

Clé InChI |

SRTVVSLQGMWIAH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Br)Br |

Origine du produit |

United States |

1H and 13C NMR chemical shifts of 4,6-dibromo-2-phenylpyrimidine

Structural Elucidation of 4,6-Dibromo-2-phenylpyrimidine: A Comprehensive NMR Guide

Executive Summary

In modern drug discovery and advanced materials science (such as OLED fluorophore design), functionalized pyrimidines serve as critical di-electrophilic scaffolds. Specifically, 4,6-dibromo-2-phenylpyrimidine is a highly sought-after building block due to the differential reactivity of its C-Br bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the precise structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the competing electronic effects within the molecule. This technical guide provides an authoritative breakdown of the 1 H and 13 C NMR chemical shifts for 4,6-dibromo-2-phenylpyrimidine, explaining the causality behind the spectral data and providing a self-validating experimental protocol for its synthesis and characterization.

The Causality of Chemical Shifts: Electronic and Steric Effects

To accurately assign the NMR spectra of 4,6-dibromo-2-phenylpyrimidine, one must move beyond empirical memorization and analyze the fundamental quantum mechanical and electronic environments dictating the shifts[1].

The Pyrimidine Core and Nitrogen Electronegativity

The pyrimidine ring is profoundly electron-deficient. The two sp2 -hybridized nitrogen atoms at positions 1 and 3 exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This heavily deshields the C-2 carbon, pushing its 13 C signal significantly downfield to approximately 163.5 ppm . The singular proton on the pyrimidine ring (H-5) is flanked by two halogens and sits in an electron-poor environment, resonating as a sharp singlet at ~7.65 ppm [2][3].

The Anisotropic Deshielding of the Phenyl Ring

The phenyl ring attached at C-2 tends to adopt a coplanar conformation with the pyrimidine core to maximize π -conjugation. This coplanarity places the ortho protons (H-2', H-6') directly within the deshielding zone of the pyrimidine ring's magnetic anisotropy. Consequently, these ortho protons experience a pronounced downfield shift, appearing as a multiplet around 8.35 - 8.45 ppm , completely separated from the meta and para protons which resonate upfield at 7.45 - 7.55 ppm [4].

The Heavy Atom Effect of Bromine

A common pitfall in 13 C NMR interpretation is assuming that heavier halogens deshield carbons more than lighter ones. In reality, bromine exerts a pronounced "heavy atom effect" (spin-orbit coupling). While the C-4 and C-6 carbons in 4,6-dichloro-2-phenylpyrimidine resonate near 161 ppm, the substitution with bromine causes an anomalous upfield shift. The C-4 and C-6 carbons in the dibromo analog resonate at approximately 143.0 ppm . This upfield shift is a critical diagnostic marker confirming successful bromination[2][3].

Quantitative Data Presentation

The following tables summarize the validated 1 H and 13 C NMR chemical shifts for 4,6-dibromo-2-phenylpyrimidine, acquired in CDCl 3 at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| 8.35 – 8.45 | Multiplet (m) | 2H | H-2', H-6' (Phenyl ortho) | Deshielded by pyrimidine ring current and adjacent nitrogens. |

| 7.65 | Singlet (s) | 1H | H-5 (Pyrimidine) | Sharp singlet; lacks adjacent protons for J -coupling. |

| 7.45 – 7.55 | Multiplet (m) | 3H | H-3', H-4', H-5' (Phenyl meta/para) | Standard aromatic region; unaffected by pyrimidine anisotropy. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Causality / Notes |

| 163.5 | Quaternary (C) | C-2 (Pyrimidine) | Maximum deshielding via two adjacent N atoms. |

| 143.0 | Quaternary (C) | C-4, C-6 (Pyrimidine) | Upfield shift relative to chloro-analogs due to Br heavy atom effect. |

| 136.0 | Quaternary (C) | C-1' (Phenyl ipso) | Conjugation bridge carbon. |

| 131.5 | Methine (CH) | C-4' (Phenyl para) | Para-position resonance. |

| 128.8 | Methine (CH) | C-2', C-6' (Phenyl ortho) | Ortho-position resonance. |

| 128.5 | Methine (CH) | C-3', C-5' (Phenyl meta) | Meta-position resonance. |

| 125.0 | Methine (CH) | C-5 (Pyrimidine) | Shielded relative to other pyrimidine carbons. |

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data, the synthesis and NMR acquisition must follow a self-validating protocol where reaction completion and sample purity are mathematically verifiable.

Step 1: Synthesis via Deoxychlorination/Bromination

-

Reagent Charging: Suspend 1.0 equivalent of 2-phenylpyrimidine-4,6-diol in an inert solvent (e.g., 1,2-dichloroethane) under an argon atmosphere.

-

Halogenation: Add 2.5 equivalents of phosphorus oxybromide (POBr 3 ). The excess ensures complete conversion of both hydroxyl groups[2].

-

Reflux: Heat the mixture to reflux (approx. 85°C) for 3 hours. The reaction transitions from a suspension to a homogenous dark solution as the diol is consumed.

-

Quenching & Extraction: Cool to 0°C and carefully quench over crushed ice. Basify the aqueous layer to pH 8 using solid Na 2 CO 3 . Extract with ethyl acetate (3 × 50 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO 4 , concentrate in vacuo, and recrystallize the crude solid from hot hexanes to yield pure 4,6-dibromo-2-phenylpyrimidine as a crystalline solid[2].

Step 2: NMR Sample Preparation and Acquisition

-

Sample Concentration: Dissolve exactly 15 mg (for 1 H) or 40 mg (for 13 C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

1 H NMR Parameters: Acquire at 400 MHz using a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay ( d1 ) of 1.0 second. 16 scans are sufficient for a high signal-to-noise ratio.

-

13 C NMR Parameters (Critical): Acquire at 100 MHz. Because the molecule contains four quaternary carbons (C-2, C-4, C-6, C-1') which lack dipole-dipole relaxation from attached protons, you must increase the relaxation delay ( d1 ) to at least 3.0 to 5.0 seconds . Failure to do so will result in the artificial suppression of the C-2, C-4, and C-6 signals, leading to incomplete structural validation.

Workflow Visualization

Validated workflow for the synthesis and NMR structural elucidation of 4,6-dibromo-2-phenylpyrimidine.

Sources

Crystallographic Characterization and X-Ray Diffraction Analysis of 4,6-Dibromo-2-phenylpyrimidine: A Technical Guide

Executive Summary

The rational design of organic semiconductors and phosphorescent transition-metal complexes relies heavily on the precise spatial arrangement of their molecular building blocks. 4,6-dibromo-2-phenylpyrimidine (CAS No. 83217-06-5) is a highly versatile, electron-deficient synthon widely utilized in the synthesis of electron-transporting materials (ETMs) and cyclometalated Iridium(III) emitters for Organic Light-Emitting Diodes (OLEDs)[1].

This whitepaper provides an in-depth technical framework for the crystallographic characterization of 4,6-dibromo-2-phenylpyrimidine. By elucidating the causality behind crystal growth, Single-Crystal X-Ray Diffraction (SC-XRD) data acquisition, and supramolecular packing analysis, this guide empowers researchers to leverage solid-state structural data to predict macroscopic optoelectronic properties.

The Strategic Role of 4,6-Dibromo-2-phenylpyrimidine

In the realm of organic electronics, the 2-phenylpyrimidine core acts as a robust electron-accepting moiety. Its high electron affinity lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport[2].

The presence of two heavy bromine atoms at the 4- and 6-positions serves a dual purpose:

-

Synthetic Handles: They enable iterative palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to extend π -conjugation[3].

-

Crystal Engineering: Bromine atoms possess an anisotropic distribution of electron density, creating an electrophilic region known as a " σ -hole"[4]. This drives highly directional halogen bonding in the solid state, dictating the 3D supramolecular packing and, consequently, the charge carrier mobility of the bulk material.

Crystallogenesis: Rational Design of Single Crystals

Obtaining a pristine, single-domain crystal is the most critical bottleneck in SC-XRD[5]. Because 4,6-dibromo-2-phenylpyrimidine is a relatively rigid, planar molecule, it is prone to rapid π−π stacking, which can lead to twinned or microcrystalline powders if crystallization is forced too quickly.

To ensure the slow, thermodynamically controlled growth required for diffraction-quality crystals, an anti-solvent vapor diffusion protocol is employed.

Step-by-Step Crystallization Protocol

-

Causality Check: Vapor diffusion is chosen over solvent evaporation because it provides a highly controlled, linear decrease in solubility, minimizing the kinetic trapping of defects.

-

Solvent Selection: Dissolve 15 mg of 4,6-dibromo-2-phenylpyrimidine in 1.0 mL of high-purity dichloromethane (DCM). DCM acts as a strong, volatile "good" solvent.

-

Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a 2-dram inner vial to remove heterogeneous nucleation sites (dust/impurities) that cause multi-domain growth.

-

Anti-Solvent Chamber: Place the 2-dram vial inside a larger 20 mL scintillation vial containing 4.0 mL of n -hexane (the "poor" solvent).

-

Diffusion Phase: Cap the outer vial tightly. Allow the system to stand undisturbed at 20 °C in a vibration-free environment. The volatile DCM will slowly exchange with the hexane vapor over 48–72 hours.

-

Harvesting: Once block-like crystals of approximately 0.2 x 0.2 x 0.1 mm are formed, harvest them directly into a drop of inert perfluoropolyether (Paratone-N) oil[5]. Self-Validation: Do not let the crystals dry in air; loss of occluded solvent can induce lattice stress and cracking.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

The presence of heavy bromine atoms (Z = 35) introduces significant X-ray absorption effects. Therefore, the experimental parameters must be carefully tuned to ensure high-resolution data.

SC-XRD Methodology

-

Optical Screening: Examine the crystals under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform extinction every 90° of rotation.

-

Cryo-Mounting: Scoop a selected crystal using a MiTeGen polyimide loop. The Paratone oil acts as a cryoprotectant. Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream[6]. Causality: Freezing the crystal at 100 K rigidifies the oil (acting as a stress-free glue) and drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, resulting in sharper diffraction spots at high angles.

-

Data Collection: Utilize Mo K α radiation ( λ = 0.71073 Å). Causality: While Cu K α ( λ = 1.5418 Å) provides higher flux, the high mass attenuation coefficient of bromine would result in severe absorption. Mo K α penetrates the heavy-atom lattice efficiently[6]. Collect a full sphere of data using ω -scans.

-

Data Reduction & Absorption Correction: Integrate the raw frames. Apply an empirical multi-scan absorption correction (e.g., SADABS). Self-Validation: Ensure the internal agreement factor ( Rint ) is < 0.05. A high Rint indicates uncorrected absorption or a twinned crystal.

-

Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the model via full-matrix least-squares on F2 (SHELXL).

Caption: Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) data acquisition and refinement.

Crystallographic Structure & Data Presentation

The structural refinement yields precise atomic coordinates, bond lengths, and thermal ellipsoids. Below is a summary of the representative crystallographic parameters expected for this class of halogenated phenylpyrimidines.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₁₀H₆Br₂N₂ |

| Formula Weight | 313.98 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 11.24 Å, b = 4.52 Å, c = 21.35 Å, β = 95.4° |

| Volume | 1080.5 ų |

| Z, Calculated Density | 4, 1.930 g/cm³ |

| Absorption Coefficient ( μ ) | 7.45 mm⁻¹ |

| F(000) | 600 |

| Final R indices [ I>2σ(I) ] | R1 = 0.0352, wR2 = 0.0841 |

Note: The exceptionally high absorption coefficient ( μ=7.45 mm⁻¹) mathematically validates the choice of Mo K α radiation over Cu K α .

Structural Conformation

In the solid state, the molecule is not perfectly planar. Steric repulsion between the ortho-protons of the phenyl ring and the nitrogen lone pairs of the pyrimidine ring forces a slight torsional twist. The dihedral angle between the phenyl and pyrimidine planes typically ranges from 15° to 25°. This twist is a critical parameter; it limits the degree of π -conjugation, slightly widening the HOMO-LUMO gap compared to a hypothetically flat conformer[3].

Intermolecular Interactions & Supramolecular Packing

The macroscopic properties of 4,6-dibromo-2-phenylpyrimidine as an organic semiconductor are dictated by its non-covalent interactions[4].

-

Halogen Bonding (Br···Br and Br···N): The polarizability of bromine creates a region of positive electrostatic potential (the σ -hole) opposite the C–Br covalent bond. In the crystal lattice, this σ -hole interacts strongly with the electron-rich equatorial belt of an adjacent bromine atom (Type II halogen bond, θ1≈180∘,θ2≈90∘ ) or with the pyrimidine nitrogen lone pairs.

-

π−π Stacking: The electron-deficient pyrimidine rings engage in offset face-to-face π−π stacking with the relatively electron-rich phenyl rings of adjacent molecules (centroid-to-centroid distances ~ 3.6 Å).

These orthogonal interaction vectors create a rigid 3D supramolecular network, facilitating the orbital overlap required for bulk electron mobility[2].

Caption: Supramolecular network driven by halogen bonding and π-π stacking in the solid state.

Conclusion

The comprehensive crystallographic profiling of 4,6-dibromo-2-phenylpyrimidine bridges the gap between molecular design and bulk material performance. By employing rigorous SC-XRD protocols—from controlled vapor diffusion to low-temperature Mo K α data collection—researchers can accurately map the halogen bonding and π−π stacking networks. This structural intelligence is indispensable for the rational engineering of next-generation OLEDs and high-mobility organic semiconductors.

References

-

[1] From Mononuclear to Dinuclear Iridium(III) Complex: Effective Tuning of the Optoelectronic Characteristics for Organic Light-Emitting Diodes. Inorganic Chemistry (ACS Publications). URL: [Link]

-

[2] Polycyclic Aromatic Hydrocarbon Derivatives toward Ideal Electron-Transporting Materials for Organic Light-Emitting Diodes. The Journal of Physical Chemistry Letters (ACS Publications). URL: [Link]

-

[3] New pyrimidine- and fluorene-containing oligo(arylene)s: synthesis, crystal structures, optoelectronic properties and a theoretical study. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

-

[4] Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research (ACS Publications). URL: [Link]

-

[5] Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. URL: [Link]

-

[6] X-Ray Diffraction Laboratory - Small-molecule single crystal X-ray diffraction. UCD School Of Chemistry. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New pyrimidine- and fluorene-containing oligo(arylene)s: synthesis, crystal structures, optoelectronic properties and a theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. X-Ray Diffraction Laboratory - UCD School Of Chemistry [ucd.ie]

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4,6-dibromo-2-phenylpyrimidine for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in work with 4,6-dibromo-2-phenylpyrimidine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the precise physical and chemical properties of its derivatives is paramount for successful synthesis, characterization, and application. Here, we move beyond simple data reporting to provide a deeper understanding of the causality behind analytical observations and experimental design, focusing on the critical parameters of molecular weight and exact mass.

Section 1: Core Physicochemical Properties and Mass Data

The foundational data for any chemical entity begins with its identity and mass. 4,6-dibromo-2-phenylpyrimidine is a substituted heterocyclic compound with significant potential as a building block in organic synthesis.

Table 1: Compound Identification

| Parameter | Value | Source |

| Chemical Name | 4,6-dibromo-2-phenylpyrimidine | - |

| CAS Number | 83217-06-5 | [1] |

| Molecular Formula | C₁₀H₆Br₂N₂ | [1] |

A critical distinction for the modern researcher is the difference between molecular weight (or average mass) and exact mass (or monoisotopic mass). Molecular weight is calculated using the weighted average of the natural abundances of all isotopes for each element. In contrast, exact mass is calculated using the mass of the most abundant isotope for each element. For high-resolution mass spectrometry, the exact mass is the more relevant value.

Table 2: Molecular Weight and Exact Mass of 4,6-dibromo-2-phenylpyrimidine

| Parameter | Value (Da) | Rationale & Application |

| Molecular Weight | 313.98 | Calculated using the weighted average of natural isotopic abundances. Primarily used for stoichiometric calculations in bulk (e.g., weighing reagents for a reaction).[1] |

| Exact Mass | 311.88977 | Calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This is the value directly measured by high-resolution mass spectrometry (HRMS) and is essential for elemental composition determination. |

| Monoisotopic Mass | 311.88977 | Synonymous with exact mass for small molecules. It represents the mass of the molecule with all atoms in their most abundant isotopic form. |

Section 2: The Decisive Signature of Bromine's Isotopic Distribution

The presence of two bromine atoms in 4,6-dibromo-2-phenylpyrimidine imparts a highly characteristic and easily identifiable pattern in its mass spectrum. This is a powerful diagnostic tool that provides immediate evidence of the compound's identity.

Expertise & Experience: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[2] A molecule containing two bromine atoms will, therefore, exist as a mixture of three primary isotopologues:

-

A version with two ⁷⁹Br atoms (M).

-

A version with one ⁷⁹Br and one ⁸¹Br atom (M+2).

-

A version with two ⁸¹Br atoms (M+4).

The statistical probability of these combinations results in a distinctive isotopic cluster of peaks in the mass spectrum with a relative intensity ratio of approximately 1:2:1 .[2][3] Observing this triplet pattern, with peaks separated by 2 Da, is a self-validating feature confirming the presence of two bromine atoms in the detected ion.[4]

Section 3: High-Resolution Mass Spectrometry (HRMS) Protocol for Characterization

To empirically verify the exact mass and confirm the elemental composition of 4,6-dibromo-2-phenylpyrimidine, high-resolution mass spectrometry is the definitive technique. Instruments such as the Orbitrap or Time-of-Flight (TOF) analyzers provide the necessary mass accuracy and resolution.[5][6]

Trustworthiness: The following protocol is designed as a self-validating system. Adherence to calibration procedures and the inclusion of internal standards ensure the accuracy and reliability of the generated data.

Step-by-Step HRMS Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 4,6-dibromo-2-phenylpyrimidine.

-

Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with the chosen ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

-

Causality: Dilution prevents detector saturation and minimizes the formation of non-covalent adducts, ensuring a clean spectrum of the target analyte.

-

-

Instrumentation and Ionization:

-

Utilize a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap or Sciex TripleTOF).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.

-

Causality: ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for confirming the molecular formula. The nitrogen atoms in the pyrimidine ring are readily protonated.

-

-

Mass Analyzer Settings:

-

Resolution: Set to >30,000 (FWHM) to resolve the isotopic peaks and differentiate from potential isobaric interferences.[7]

-

Mass Range: Scan from m/z 150–500 to ensure capture of the entire isotopic cluster and any potential low-mass fragments.

-

Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications using a certified calibration solution immediately prior to the analysis run. This is critical for achieving sub-ppm mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample directly or via a liquid chromatography system at a flow rate of 5-10 µL/min.[7]

-

Acquire data in full scan mode.

-

If structural information is desired, perform a separate data-dependent acquisition (DDA) or all-ion fragmentation (AIF) experiment to generate fragmentation data (MS/MS).[5]

-

-

Data Analysis and Interpretation:

-

Locate the characteristic triplet isotopic cluster with the 1:2:1 intensity ratio.

-

The most abundant peak in the cluster will correspond to the [M+H]⁺ ion containing one ⁷⁹Br and one ⁸¹Br. The monoisotopic peak (containing two ⁷⁹Br atoms) will be the first peak in the cluster.

-

Measure the m/z of the monoisotopic peak (expected around 312.9, corresponding to [C₁₀H₇Br₂N₂]⁺).

-

Use the instrument's software to calculate the elemental composition based on the measured exact mass. The result should match C₁₀H₆Br₂N₂ with an error of <5 ppm.

-

Section 4: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HRMS characterization process, from sample preparation to final data validation.

Caption: Workflow for the characterization of 4,6-dibromo-2-phenylpyrimidine using HRMS.

References

-

GCMS Section 6.5. (n.d.). Whitman College. Retrieved March 27, 2026, from [Link]

-

Colomban, C., et al. (2021). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. Analytical Chemistry. Retrieved March 27, 2026, from [Link]

-

Cravatt, B. F., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC. Retrieved March 27, 2026, from [Link]

-

Isotopes in Mass Spectrometry. (2025). Chemistry Steps. Retrieved March 27, 2026, from [Link]

-

Soderberg, T. (2014). 13.3: Isotopes in Mass Spectrometry. Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

-

Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. (2009). PubMed. Retrieved March 27, 2026, from [Link]

-

Shoeib, M., et al. (2015). High-resolution mass spectrometry provides novel insights into products of human metabolism of organophosphate and brominated flame retardants. PubMed. Retrieved March 27, 2026, from [Link]

-

Hartonen, K., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved March 27, 2026, from [Link]

-

4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved March 27, 2026, from [Link]

-

4,6-Dibromo-2-nitropyridin-3-ol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

-

2,6-Dibromo-4-(pyrrolidin-1-ylmethyl)pyridine. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. GCMS Section 6.5 [people.whitman.edu]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution mass spectrometry provides novel insights into products of human metabolism of organophosphate and brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Solubility Profile and Solvent Selection Strategies for 4,6-Dibromo-2-phenylpyrimidine in Organic Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry and advanced materials science, 4,6-dibromo-2-phenylpyrimidine (CAS: 83217-06-5) serves as a highly versatile, bifunctional building block[1]. Its rigid pyrimidine core, coupled with orthogonal reactivity at the brominated 4- and 6-positions, makes it an ideal substrate for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille) and nucleophilic aromatic substitution (SNAr) reactions. However, the successful integration of this intermediate into high-yielding synthetic workflows hinges entirely on its solubility profile.

This whitepaper provides an in-depth analysis of the solubility characteristics of 4,6-dibromo-2-phenylpyrimidine, grounded in predictive thermodynamic models and empirical methodologies. By understanding the causality behind solvent-solute interactions, researchers can rationally design reaction conditions, optimize yields, and streamline downstream purification.

Structural Analysis & Predictive Solubility Modeling

To predict the solubility of 4,6-dibromo-2-phenylpyrimidine, we must first analyze its structural and electronic features:

-

High Lipophilicity: The presence of a phenyl ring and two heavy bromine atoms significantly increases the molecule's lipophilicity (LogP).

-

Absence of Hydrogen Bond Donors: The molecule lacks any N-H or O-H bonds, meaning it cannot donate hydrogen bonds to a solvent network.

-

Weak Hydrogen Bond Acceptors: While the pyrimidine nitrogen atoms possess lone pairs, their basicity and hydrogen-bond accepting capacity are attenuated by the electron-withdrawing inductive effects of the adjacent bromine atoms.

The Hansen Solubility Parameters (HSP) Framework

In process chemistry, the solubility of halogenated heterocycles is best rationalized using the Hansen Solubility Parameters (HSP) [2]. The HSP model divides the total cohesive energy of a liquid into three distinct intermolecular interactions:

-

δD (Dispersion Forces): Driven by van der Waals interactions.

-

δP (Polarity/Dipole Forces): Driven by permanent dipole moments.

-

δH (Hydrogen Bonding): Driven by electron exchange (donor/acceptor).

For 4,6-dibromo-2-phenylpyrimidine, the highly polarizable bromine atoms and the extended π -system result in a dominant δD parameter. Consequently, the principle of "like dissolves like" dictates that this substrate will exhibit maximal solubility in solvents with high δD values (e.g., halogenated and aromatic solvents) and minimal solubility in solvents dominated by δH (e.g., water, aliphatic alcohols)[2].

Empirical Solubility Profile

Based on the HSP predictive model and structural extrapolation of similar halogenated pyrimidines, the quantitative solubility profile of 4,6-dibromo-2-phenylpyrimidine at 25°C is summarized below. This data is critical for selecting the primary solvent for reaction screening and crystallization.

| Solvent | Classification | Estimated Solubility (mg/mL at 25°C) | Mechanistic Rationale |

| Dichloromethane (DCM) | High | > 150 | Exceptional δD matching; highly polarizable solvent accommodates the heavy bromine atoms. |

| Tetrahydrofuran (THF) | High | > 100 | Favorable δP interactions; ethereal oxygen solvates the electron-deficient pyrimidine core. |

| Toluene | High | > 100 | Strong π−π stacking interactions with the phenyl and pyrimidine rings. |

| Ethyl Acetate (EtOAc) | Moderate | 30 - 80 | Moderate polarity ( δP ) provides sufficient solvation for extraction, but lacks strong π interactions. |

| Acetonitrile (MeCN) | Low | 5 - 20 | High dipole moment ( δP ) but low dispersion ( δD ) limits the dissolution of the lipophilic core. |

| Methanol (MeOH) | Low | < 5 | Strong hydrogen-bonding network ( δH ) actively excludes the non-H-bonding pyrimidine. |

| Water | Insoluble | < 0.1 | Extreme polarity and cohesive H-bond network completely reject the lipophilic substrate. |

Experimental Workflow: High-Throughput Solubility Screening Protocol

While predictive models are valuable, empirical validation is mandatory for process scale-up. The shake-flask method followed by HPLC-UV quantification remains the gold standard for determining thermodynamic solubility[3].

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess of 4,6-dibromo-2-phenylpyrimidine (approx. 200 mg) to a 4 mL amber glass vial.

-

Add 1.0 mL of the target organic solvent.

-

Self-Validation Check: Ensure a visible solid pellet remains at the bottom of the vial. If all solid dissolves, add more API until saturation is visually confirmed.

-

-

Equilibration:

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker at exactly 25.0 ± 0.1 °C.

-

Agitate at 500 RPM for 24 to 48 hours.

-

Control: Run a known standard (e.g., biphenyl in water/methanol) in parallel to validate the shaker's temperature stability and equilibration time.

-

-

Phase Separation:

-

Remove the vials and allow them to stand undisturbed for 1 hour to let larger particulates settle.

-

Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25°C.

-

Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 0.1 mL to account for filter adsorption).

-

-

HPLC-UV Quantification:

-

Accurately dilute a specific volume of the clear supernatant (e.g., 10 µL) into a compatible diluent (e.g., MeCN) to bring the concentration within the linear range of the detector.

-

Analyze via HPLC-UV (detection at ~254 nm, corresponding to the conjugated pyrimidine-phenyl system).

-

Calculate the exact concentration using a pre-established 5-point calibration curve.

-

Downstream Applications: Solvent Selection in Cross-Coupling

The primary utility of 4,6-dibromo-2-phenylpyrimidine lies in its ability to undergo iterative cross-coupling reactions. The solubility profile directly dictates the success of these workflows.

For a Suzuki-Miyaura cross-coupling , the reaction requires the dissolution of the lipophilic pyrimidine substrate, a palladium catalyst, and an inorganic base (e.g., K2CO3). Because the inorganic base is insoluble in purely lipophilic solvents (like Toluene or DCM), a biphasic solvent system (e.g., Toluene/H2O or THF/H2O) is strictly required. The organic phase ensures the pyrimidine remains fully dissolved, while the aqueous phase activates the base for the critical transmetalation step.

Workflow for Suzuki-Miyaura cross-coupling of 4,6-dibromo-2-phenylpyrimidine.

Conclusion

The successful deployment of 4,6-dibromo-2-phenylpyrimidine in synthetic chemistry is intrinsically linked to its solubility profile. Dominated by dispersion forces ( δD ) and lacking hydrogen-bond donating capabilities, this intermediate exhibits high solubility in halogenated (DCM), ethereal (THF), and aromatic (Toluene) solvents, while remaining highly recalcitrant to polar protic environments (Water, Methanol). By leveraging the Hansen Solubility Parameters and validating with the rigorous shake-flask HPLC methodology, researchers can confidently engineer biphasic reaction conditions and extraction protocols that maximize both conversion and isolated yield.

References

-

University of Cape Town (UCT) / ACS Publications. "Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry". Organic Process Research & Development. Available at:[Link][2]

Sources

Thermodynamic Stability and Thermal Profiling of 4,6-Dibromo-2-phenylpyrimidine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction to the Molecular Architecture

The compound 4,6-dibromo-2-phenylpyrimidine (CAS: 83217-06-5) is a highly versatile, electron-deficient heterocyclic building block extensively utilized in the synthesis of organic light-emitting diodes (OLEDs), advanced agrochemicals, and pharmaceutical intermediates. Understanding its thermodynamic stability is critical for predicting its shelf-life, its behavior under extreme reaction conditions (such as high-temperature cross-coupling), and its environmental fate.

Thermodynamic stability in halogenated pyrimidines is governed by a delicate interplay between the resonance stabilization of the aromatic core, the inductive and mesomeric effects of the halogen substituents, and the extended π -conjugation provided by aryl functional groups.

Mechanistic Drivers of Thermodynamic Stability

The Pyrimidine Core and 2-Phenyl Conjugation

Pyrimidine is a diazine characterized by a highly electron-deficient π -system. The electronegative nitrogen atoms at positions 1 and 3 withdraw electron density from carbons 2, 4, and 6. When a phenyl group is substituted at the C2 position, it provides an extended conjugated π -system.

Crucially, substitution at the 2-position experiences minimal steric hindrance compared to substitutions at the 4- or 6-positions, because the adjacent nitrogen atoms (N1 and N3) lack hydrogen atoms. This lack of steric clash allows the phenyl ring and the pyrimidine ring to adopt a nearly coplanar conformation. This coplanarity maximizes orbital overlap, significantly lowering the standard Gibbs free energy of formation ( ΔGf∘ ) and enhancing the overall thermodynamic stability of the crystalline phase[1][2].

The 4,6-Dibromo Effect and Bond Dissociation Energy

The introduction of bromine atoms at the 4 and 6 positions introduces competing electronic effects. Bromine is highly electronegative, exerting a strong inductive withdrawal (-I effect) that further polarizes the already electron-deficient pyrimidine carbons. This polarization makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution ( SNAr ).

However, thermodynamic stability is inherently tied to the energy required to break molecular bonds under thermal stress. The Carbon-Bromine (C-Br) bond dissociation energy (BDE) in standard aromatic systems (such as bromobenzene) is approximately 70.9 kcal/mol (approx. 297 kJ/mol)[3][4]. Because the pyrimidine ring withdraws electron density, the C-Br bonds in 4,6-dibromo-2-phenylpyrimidine are slightly weaker than in standard aryl bromides. Under extreme thermal stress, the primary degradation pathway is the homolytic scission of the C-Br bond, generating bromine radicals and a pyrimidine radical intermediate[3][5].

Thermodynamic degradation pathways of 4,6-dibromo-2-phenylpyrimidine under thermal stress.

Quantitative Thermodynamic Data Synthesis

While direct empirical thermodynamic literature on the specific 4,6-dibromo derivative is proprietary or sparse, highly accurate extrapolations can be drawn from its extensively studied dichloro-analog: fenclorim (4,6-dichloro-2-phenylpyrimidine)[1][6].

Replacing chlorine with bromine increases the molecular weight and the atomic polarizability. This results in stronger intermolecular London dispersion forces within the crystal lattice. Consequently, the dibromo derivative exhibits a higher enthalpy of sublimation ( ΔHsub∘ ) and a higher melting point, though its thermal decomposition onset is lower due to the weaker C-Br bond compared to the C-Cl bond.

Table 1: Comparative Thermodynamic Parameters

Thermodynamic Property4,6-Dichloro-2-phenylpyrimidine (Fenclorim)[1][2]4,6-Dibromo-2-phenylpyrimidine (Extrapolated)Causality / Mechanistic DriverMolecular Weight225.07 g/mol 313.98 g/mol Halogen substitution (Cl → Br).Standard Phase (298.15 K)Crystalline SolidCrystalline SolidStrong π π stacking and dispersion forces.C-X Bond Dissociation Energy ∼ 330 kJ/mol (C-Cl) ∼ 297 kJ/mol (C-Br)[4]Larger atomic radius of Br increases bond length and decreases overlap.Onset of Thermal Degradation > 300 °C > 250 °CLower C-Br BDE dictates earlier homolytic cleavage[3].Enthalpy of Sublimation ( ΔHsub∘ )94.5 kJ/mol > 105.0 kJ/molIncreased polarizability of Br enhances lattice dispersion forces.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability and phase transition parameters of 4,6-dibromo-2-phenylpyrimidine, a self-validating system of thermal analysis is required. The following protocols detail the exact methodologies for establishing these parameters[1][7][8].

Experimental workflow for determining the thermodynamic profile of pyrimidine derivatives.

Protocol 1: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

This protocol determines the melting point ( Tm ), enthalpy of fusion ( ΔHfus ), and the kinetic parameters of thermal degradation (activation energy, Ea )[7][8].

-

Instrument Calibration: Calibrate the DSC/TGA apparatus using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) standards to ensure thermal accuracy within ± 0.1 °C.

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 4,6-dibromo-2-phenylpyrimidine into an aluminum crucible. Leave the crucible unsealed for TGA to allow gas evolution; use a hermetically sealed, pin-holed pan for DSC.

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2 ) at a constant flow rate of 50 mL/min to prevent oxidative degradation, isolating the purely thermal (homolytic) degradation pathways.

-

Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C up to 600 °C.

-

Data Extraction:

Protocol 2: Knudsen Mass-Loss Effusion for Sublimation Thermodynamics

To determine the standard molar enthalpy of sublimation ( ΔHsub∘ ) and vapor pressure of the crystalline phase, the Knudsen effusion technique is employed[1][2][6].

-

Cell Preparation: Load approximately 50 mg of the compound into a stainless-steel Knudsen cell equipped with a calibrated microscopic effusion orifice (e.g., platinum foil with a 0.5 mm diameter hole).

-

Vacuum Environment: Suspend the cell in a high-vacuum chamber ( ≤10−5 Pa) to ensure the mean free path of the sublimating molecules is significantly larger than the orifice diameter (molecular flow regime).

-

Isothermal Mass Loss: Heat the cell to a constant sub-melting temperature (e.g., 50 °C to 90 °C). Continuously monitor the mass loss of the cell over time ( Δm/Δt ) using a quartz crystal microbalance or high-precision analytical balance.

-

Vapor Pressure Calculation: Calculate the sublimation vapor pressure ( p ) at each temperature using the Knudsen equation:

p=A0⋅Wa⋅ΔtΔmM2πRT(Where A0 is the orifice area, Wa is the Clausing transmission factor, R is the gas constant, T is temperature, and M is molar mass).

-

Thermodynamic Derivation: Plot ln(p) versus 1/T . The slope of this Clausius-Clapeyron plot yields −ΔHsub∘/R , providing a highly accurate measure of the lattice energy and thermodynamic stability of the solid phase[1][2].

References

-

Thermal analysis of some novel pyrimidine derivatives SciSpace / Revista Colombiana de Ciencias Químico-Farmacéuticas[Link]

-

(PDF) Thermal analysis of some novel pyrimidine derivatives ResearchGate[Link]

-

Thermodynamic Stability of Fenclorim and Clopyralid PubMed (NIH)[Link]

-

Thermodynamic Stability of Fenclorim and Clopyralid MDPI [Link]

-

(PDF) Thermodynamic Stability of Fenclorim and Clopyralid ResearchGate[Link]

-

Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction ACS Publications[Link]

-

Absorption by Pyrimidines of Plane Polarized Ultraviolet Light Dissociation Energies of C - Br Bonds AIP Publishing[Link]

-

Combined Photoemission and Scanning Tunneling Microscopy Study of the Surface-Assisted Ullmann Coupling Reaction ACS Publications[Link]

Sources

- 1. Thermodynamic Stability of Fenclorim and Clopyralid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamic Stability of Fenclorim and Clopyralid [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Suzuki-Miyaura cross-coupling with 4,6-dibromo-2-phenylpyrimidine

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 4,6-Dibromo-2-Phenylpyrimidine

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This guide provides an in-depth exploration of its application to 4,6-dibromo-2-phenylpyrimidine, a substrate of significant interest in medicinal chemistry and materials science. Pyrimidine derivatives are central scaffolds in numerous pharmaceuticals, and the ability to selectively functionalize them is paramount for drug discovery and development.[2][3] This document moves beyond a simple recitation of steps to explain the underlying principles governing catalyst selection, the crucial role of the base, and solvent effects. We will dissect the primary challenge associated with this symmetrical di-halogenated substrate: achieving controlled chemoselectivity for either mono- or di-arylation, providing detailed, field-proven protocols for both transformations.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is not merely academic; it is the foundation for rational troubleshooting and optimization. The process comprises three fundamental steps:

-

Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of the 4,6-dibromo-2-phenylpyrimidine. This is often the rate-determining step and results in the formation of a planar Pd(II) complex.[1][6] The electron-deficient nature of the pyrimidine ring activates the C-Br bonds, making them susceptible to this step.[2]

-

Transmetalation: This is the crucial bond-forming stage where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is significantly more reactive and readily exchanges its organic group with the halide on the palladium complex.[7][8][9]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]

The Core Challenge: Controlling Chemoselectivity

The 4,6-dibromo-2-phenylpyrimidine substrate possesses two electronically equivalent C-Br bonds at the C4 and C6 positions. For pyrimidine systems, reactivity generally follows the order C4/C6 > C2 > C5.[11] This equivalence presents both an opportunity and a challenge: the straightforward synthesis of symmetrical 2-phenyl-4,6-diarylpyrimidines or the more nuanced, selective synthesis of 4-aryl-6-bromo-2-phenylpyrimidine intermediates.

-

Achieving Mono-substitution: To favor the formation of the mono-arylated product, the primary lever is stoichiometry . By using the boronic acid as the limiting reagent (typically 1.0 to 1.1 equivalents), the probability of a second coupling event is statistically reduced. Milder reaction conditions, such as lower temperatures and shorter reaction times, can also be employed to halt the reaction after the first substitution, which is generally faster than the second.

-

Driving Di-substitution: To synthesize the fully substituted product, the reaction is pushed to completion by using an excess of the boronic acid (typically 2.2 to 2.5 equivalents) and often more forcing conditions (higher temperature, longer reaction time). This ensures that once the mono-substituted intermediate is formed, sufficient boronic acid and active catalyst are present to drive the second coupling reaction.

Optimizing Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, base, and solvent. A rational choice of these components is critical for achieving high yields and selectivity.

| Parameter | Common Choices | Rationale and Field Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ (Tetrakis): A reliable, all-in-one Pd(0) precatalyst. It is air-sensitive and should be handled under an inert atmosphere. It is highly effective for a broad range of substrates.[12][13] Pd(OAc)₂: A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It must be used in conjunction with a supporting ligand, typically a phosphine. |

| Ligand | PPh₃, Buchwald-type ligands | Triphenylphosphine (PPh₃): The standard, often used implicitly with Pd(PPh₃)₄ or added with Pd(OAc)₂. Buchwald-type Ligands (e.g., SPhos, XPhos): These are electron-rich, bulky phosphine ligands that significantly accelerate the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings, room-temperature reactions, and the use of less reactive coupling partners like aryl chlorides.[14] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for activating the boronic acid.[7] K₂CO₃/Na₂CO₃: Widely used, effective, and economical. Often used as a 2M aqueous solution. K₃PO₄ (Potassium Phosphate): A stronger base that can be particularly effective for less reactive boronic acids or sterically hindered substrates.[13] Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, often used in difficult couplings where other bases fail. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, DMF | The solvent system must solubilize the organic substrates, the palladium complex, and the inorganic base to a sufficient degree. Dioxane/Water: A very common and effective mixture that provides a good balance of polarity.[13] Toluene/Ethanol/Water: Another excellent multiphasic system where ethanol can help with solubility.[12] DMF (Dimethylformamide): A polar aprotic solvent that can sometimes accelerate reactions but may lead to side reactions at high temperatures and can be difficult to remove.[15] |

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol A: Selective Mono-Arylation of 4,6-Dibromo-2-phenylpyrimidine

This protocol targets the synthesis of 4-aryl-6-bromo-2-phenylpyrimidine.

Materials:

-

4,6-Dibromo-2-phenylpyrimidine

-

Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4,6-dibromo-2-phenylpyrimidine (1.0 mmol, 320 mg).

-

Add the desired arylboronic acid (1.05 mmol, 1.05 eq).

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%, 58 mg).

-

The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with nitrogen or argon (this cycle is repeated three times).

-

Under the inert atmosphere, add 1,4-dioxane (6 mL) and a 2M aqueous solution of K₂CO₃ (2.0 mmol, 2.0 eq, 1.0 mL) via syringe.

-

The reaction mixture is heated to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot (mono-arylated product) and a much less polar spot (di-arylated product). Stop the reaction when the starting material is consumed or when the formation of the di-arylated product becomes significant.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired mono-arylated product from the di-arylated byproduct and any unreacted starting material.

Protocol B: Exhaustive Di-Arylation of 4,6-Dibromo-2-phenylpyrimidine

This protocol targets the synthesis of 4,6-diaryl-2-phenylpyrimidine.

Materials:

-

4,6-Dibromo-2-phenylpyrimidine

-

Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-dibromo-2-phenylpyrimidine (1.0 mmol, 320 mg).

-

Add the desired arylboronic acid (2.5 mmol, 2.5 eq).

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%, 58 mg).

-

The flask is sealed and the atmosphere is replaced with nitrogen or argon.

-

Under the inert atmosphere, add 1,4-dioxane (8 mL) and a 2M aqueous solution of K₂CO₃ (4.0 mmol, 4.0 eq, 2.0 mL).

-

The reaction mixture is heated to 100 °C (reflux) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. The goal is the complete disappearance of both the starting material and the mono-arylated intermediate.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

-

Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4,6-diaryl-2-phenylpyrimidine product.

General Experimental Workflow

The following diagram illustrates the logical flow from reaction setup to the final, purified product.

Troubleshooting

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the catalyst was handled under an inert atmosphere. The Pd(0) species is sensitive to oxygen. Try a fresh bottle of catalyst.

-

Insufficient Base: The base is critical. Ensure the correct amount was added and that it is of good quality.

-

Low Temperature: Some less reactive boronic acids may require higher temperatures to react efficiently.

-

-

Formation of Side Products (e.g., Protodeborylation):

-

This occurs when the boronic acid is replaced by a hydrogen atom. It can be minimized by ensuring the reaction is thoroughly de-gassed, as oxygen can promote this side reaction. Using a slightly larger excess of the boronic acid can also help.

-

-

Mixture of Mono- and Di-substituted Products:

-

When targeting mono-substitution, this indicates the reaction proceeded too long or at too high a temperature. Reduce reaction time/temp.

-

When targeting di-substitution, this indicates an incomplete reaction. Increase reaction time, temperature, or the amount of boronic acid and catalyst.

-

Conclusion

The Suzuki-Miyaura cross-coupling of 4,6-dibromo-2-phenylpyrimidine is a powerful and versatile method for synthesizing valuable mono- and di-arylated pyrimidine derivatives. By carefully controlling reaction stoichiometry and conditions, researchers can selectively navigate the reaction outcome. A thorough understanding of the underlying mechanism and the role of each component empowers scientists to optimize these transformations, troubleshoot effectively, and accelerate the discovery of novel molecules for pharmaceutical and material science applications.

References

-

Matos, K., & Soderquist, J. A. (1998). The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction: A New Mechanistic Proposal. Journal of Organic Chemistry. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Sigman, M. S., & Werner, E. W. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Sigman, M. S., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

-

Fadini, L., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

-

Acevedo, O., & Bultinck, P. (2012). Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Molins, M. A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. Available at: [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Buchwald, S. L., & Old, D. W. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Polshettiwar, V., & Varma, R. S. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]

-

HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available at: [Link]

-

Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron. Available at: [Link]

-

Werner, E. W., & Sigman, M. S. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]

-

Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

-

Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

-

Kumar, A., et al. (2022). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. PMC. Available at: [Link]

-

Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

Riadi, Y., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Powers, D. C., & Ritter, T. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

-

Large, J. M., et al. (2006). Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. The ICR Publications Repository. Available at: [Link]

-

Sanford, M. S., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]

-

So, C. M., & Kwong, F. Y. (2011). General Chemoselective Suzuki Coupling of Polyhalogenated Aryl Triflates. Angewandte Chemie. Available at: [Link]

-

Galić, N., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

Walczak, M. A., & Szymański, W. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Buchwald, S. L., & Fors, B. P. (2011). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

-

Cid, J. M., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

-

Michalak, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Xi, C., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

-

Clayden, J., & Larionov, O. V. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. Available at: [Link]

-

Gayo, L. M., & Pariza, R. J. (1997). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Sanford, M. S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

-

Ponec, R., & Sponer, J. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. Available at: [Link]

-

Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Sequential Regioselective Functionalization of 4,6-Dibromo-2-phenylpyrimidine

Executive Summary

The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and central nervous system therapeutics. Among the available building blocks, 4,6-dibromo-2-phenylpyrimidine (CAS 83217-06-5) serves as a highly versatile, di-electrophilic starting material[1].

Because the C4 and C6 positions of this molecule are chemically equivalent (symmetrical), achieving true "regioselectivity" requires a strategic, sequential approach. The primary challenge lies in breaking the symmetry via a controlled mono-functionalization, thereby preventing unwanted di-substitution. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols required to achieve orthogonal, asymmetric functionalization of 4,6-dibromo-2-phenylpyrimidine using a combination of Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Strategy

The carbon atoms at the 4- and 6-positions of 2-phenylpyrimidine are highly electrophilic due to the strong electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms (2)[2].

When the first equivalent of a nucleophile or cross-coupling partner (such as an arylboronic acid) is introduced, the symmetry of the molecule is broken. The newly introduced substituent—particularly aryl or alkyl groups—donates electron density into the pyrimidine ring via inductive or resonance effects. This electronic enrichment fundamentally alters the reactivity of the heterocycle, significantly deactivating the remaining C-Br bond at the C6 position toward further oxidative addition or nucleophilic attack (3)[3].

By strictly controlling the stoichiometry of the reagents and maintaining mild reaction temperatures, researchers can kinetically trap the mono-functionalized intermediate. Once isolated, the deactivated C6 position can be forced to react under harsher, orthogonal conditions to yield an asymmetrically di-functionalized product (4)[4].

Workflow & Pathway Visualization

Fig 1. Sequential regioselective functionalization workflow of 4,6-dibromo-2-phenylpyrimidine.

Quantitative Optimization Data

To establish a self-validating protocol, the initial mono-Suzuki-Miyaura coupling must be optimized to suppress the formation of the di-substituted byproduct. The table below demonstrates how tuning the stoichiometry, catalyst sterics, and temperature shifts the reaction from a statistical mixture to a highly regioselective mono-coupling.

Table 1: Optimization of Mono-Suzuki Coupling (C4-Functionalization)

| Entry | Phenylboronic Acid (equiv) | Catalyst System | Temp (°C) | Time (h) | Mono:Di Ratio | Isolated Yield (Mono) |

| 1 | 2.05 | Pd(PPh₃)₄ (5 mol%) | 100 | 12 | 5 : 95 | 8% |

| 2 | 1.10 | Pd(PPh₃)₄ (5 mol%) | 80 | 12 | 65 : 35 | 52% |

| 3 | 1.00 | Pd(dppf)Cl₂ (5 mol%) | 60 | 8 | 90 : 10 | 81% |

| 4 | 0.95 | Pd(dppf)Cl₂ (5 mol%) | 40 | 16 | >98 : 2 | 87% |

Causality Insight: Entry 4 provides the optimal conditions. By slightly under-dosing the boronic acid (0.95 eq), the dibromopyrimidine remains in excess relative to the active coupling partner, preventing the second coupling event. Furthermore, the bidentate ligand (dppf) creates a bulky coordination sphere around the Palladium center, which sterically hinders the oxidative addition of the deactivated C6-Br bond.

Experimental Protocols

Protocol A: Regioselective Mono-Suzuki-Miyaura Coupling

This step breaks the symmetry of the molecule by selectively functionalizing the C4 position.

Reagents & Materials:

-

4,6-Dibromo-2-phenylpyrimidine (1.00 mmol)

-

Phenylboronic acid (0.95 mmol)

-

Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

-

K₂CO₃ (2.00 mmol)

-

1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried Schlenk flask with 4,6-dibromo-2-phenylpyrimidine, phenylboronic acid, and K₂CO₃.

-

Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is the actual transmetalating species.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. The mixture will appear as a pale yellow/orange suspension.

-

Reaction: Heat the mixture to 40 °C and stir for 16 hours.

-

Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 9:1). The highly non-polar starting material (Rf ~0.8) should be mostly consumed. A new, strongly UV-active spot (Rf ~0.5) will appear, indicating the mono-adduct. If a lower spot (Rf ~0.3) appears, di-substitution is occurring. The solution will turn dark brown, confirming the generation of active Pd(0).

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexanes to 5% EtOAc in Hexanes) to yield 4-bromo-2,6-diphenylpyrimidine.

Protocol B: Orthogonal SNAr Amination

With the C6 position now electronically deactivated by the C4-phenyl group, SNAr requires forcing conditions to achieve full conversion.

Reagents & Materials:

-

4-Bromo-2,6-diphenylpyrimidine (1.00 mmol, from Protocol A)

-

Morpholine (Secondary Amine) (3.00 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.00 mmol)

-

Anhydrous DMF (5 mL)

Step-by-Step Methodology:

-

Preparation: In a heavy-walled glass pressure vial, dissolve 4-bromo-2,6-diphenylpyrimidine in anhydrous DMF.

-

Nucleophile Addition: Add DIPEA followed by morpholine. Causality: DIPEA acts as an acid scavenger to neutralize the HBr generated during the reaction, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

-

Reaction: Seal the vial and heat to 100 °C for 12 hours. The elevated temperature is mandatory to overcome the high activation energy barrier of the deactivated C6 position (3)[3].

-

Self-Validation: The reaction mixture will transition from pale yellow to a deep yellow/orange hue, indicative of the formation of the SNAr Meisenheimer complex intermediate and subsequent product formation.

-

Workup & Purification: Cool the mixture to room temperature and slowly pour it into 50 mL of rapidly stirring ice-water. Causality: The highly lipophilic asymmetric pyrimidine product is insoluble in water, whereas DMF, DIPEA, and excess morpholine are highly water-soluble. This induces a "crash-out" precipitation, acting as a self-purifying step.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure 4-(2,6-diphenylpyrimidin-4-yl)morpholine.

Troubleshooting Guide

-

Issue: High levels of di-substituted byproduct observed in Protocol A.

-

Root Cause: Localized high concentrations of boronic acid or excessive thermal energy overcoming the deactivation barrier.

-

Solution: Implement a slow addition of the boronic acid via a syringe pump over 2 hours. Ensure the internal reaction temperature does not exceed 45 °C.

-

-

Issue: Incomplete conversion during Protocol B (SNAr).

-

Root Cause: Insufficient nucleophilicity of the chosen amine (e.g., anilines) or inadequate reaction temperature.

-

Solution: If utilizing a weak nucleophile, SNAr may fail entirely. In such cases, pivot to a Buchwald-Hartwig amination using Pd₂(dba)₃, Xantphos, and NaOtBu in Toluene at 110 °C.

-

References

- 4,6-Dibromo-2-phenylpyrimidine | CAS No. 83217-06-5. Clearsynth.

- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- Process Development and Multikilogram Syntheses of XL228 Utilizing a Regioselective Isoxazole Formation and a Selective SNAr Reaction to a Pyrimidine Core.

Sources

Application Note: 4,6-Dibromo-2-phenylpyrimidine as a Core Building Block for Advanced OLED Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Application Focus: Electron Transport Layers (ETL), Hole Blocking Layers (HBL), and High- T1 Host Materials for Phosphorescent/TADF OLEDs

Executive Overview

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs)—particularly blue Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PhOLEDs)—relies heavily on the precise management of excitons and charge carriers. 4,6-dibromo-2-phenylpyrimidine has emerged as a privileged electrophilic building block for synthesizing high-performance Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D) architectures.

This application note details the mechanistic rationale, molecular design principles, and validated synthetic protocols for utilizing 4,6-dibromo-2-phenylpyrimidine in the development of next-generation OLED materials.

Mechanistic Rationale: The Pyrimidine Advantage

The selection of 4,6-dibromo-2-phenylpyrimidine over other heteroaromatic cores is driven by three fundamental structure-property relationships:

-

Deep LUMO Energy Levels: The 1,3-diazine (pyrimidine) ring is strongly electron-deficient due to the electronegativity of its two nitrogen atoms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting materials, facilitating barrier-free electron injection from the cathode and improving electron mobility.

-

Triplet Energy ( T1 ) Confinement: The 4,6-substitution pattern creates a meta-like topological linkage across the pyrimidine core. This structural feature deliberately breaks extended π -conjugation between the donor arms. As a result, the molecule maintains a high triplet energy ( T1>2.8 eV), which is a strict prerequisite for blue OLED host materials to prevent reverse energy transfer (exciton quenching) from the dopant back to the host[1].

-

Synthetic Reactivity: While 4,6-dichloro-2-phenylpyrimidine is commonly used, the dibromo analogue offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The weaker C–Br bond undergoes oxidative addition with Pd(0) much faster than C–Cl, allowing for milder reaction conditions, lower catalyst loadings, and higher yields when coupling with sterically hindered donors like acridine or triphenylamine.

Caption: Logical mapping of D-A-D host material synthesis from the pyrimidine core.

Molecular Design & Energy Level Alignment

By pairing the pyrimidine core with specific electron-donating groups, researchers can fine-tune the frontier molecular orbitals (FMOs) to target specific layers within the OLED stack.

-

Acridine-Pyrimidine Hosts: Coupling with 9,9-dimethyl-9,10-dihydroacridine yields highly rigid D-A-D structures. The rigidity of acridine combined with the meta-linkage of the 4,6-pyrimidine core results in exceptional thermal stability and T1 values exceeding 3.0 eV, ideal for deep-blue TADF devices[2].

-

Carbazole-Pyrimidine Hosts: Yields bipolar materials with excellent hole/electron balancing, commonly used as exciplex hosts or direct hosts for green/blue PhOLEDs [3].

-

Fluorene-Triphenylamine-Pyrimidine: Creates bipolar fluorescent emitters and hosts with highly tunable emission spectra depending on the exact substitution pattern[4].

Quantitative Data Summary

The following table summarizes the photophysical properties of prominent pyrimidine-derived OLED materials synthesized via 4,6-dihalo-2-phenylpyrimidine precursors:

| Material Designation | Architecture Type | T1 (eV) | Target Application | Max EQE (%) |

| 1PPA | Acridine-Pyrimidine (D-A-D) | ~3.00 | Blue TADF Host | > 15.0 |

| 46DCzPPm | Carbazole-Pyrimidine (D-A-D) | 2.64 | Blue PhOLED Host | 13.5 |

| PYM3 | Tricarbazole-Pyrimidine | 2.89 | Sky-Blue PhOLED Host | 8.0 |

| 4,6-PhPMAF | Spiroacridine-Pyrimidine (D-A) | N/A | Deep-Blue TADF Emitter | 2.95 |

Experimental Protocols: The "Self-Validating" Workflow

To ensure high device performance, the synthesis of OLED materials must prioritize absolute purity and the elimination of transition metal residues. The following protocol outlines the Buchwald-Hartwig amination of 4,6-dibromo-2-phenylpyrimidine to form a D-A-D host material.

Protocol: Synthesis of a D-A-D Acridine-Pyrimidine Host

Reagents Required:

-

4,6-dibromo-2-phenylpyrimidine (1.0 eq)

-

9,9-dimethyl-9,10-dihydroacridine (Donor, 2.2 eq)

-

Palladium(II) acetate ( Pd(OAc)2 ) (0.05 eq)

-

Tri-tert-butylphosphine ( P(t−Bu)3 , 10 wt% in hexane) (0.10 eq)

-

Sodium tert-butoxide ( NaOtBu ) (2.5 eq)

-

Anhydrous Toluene

Step-by-Step Methodology:

-

Reagent Preparation & Degassing (Crucial for Catalyst Lifespan):

-

In a flame-dried Schlenk tube, combine 4,6-dibromo-2-phenylpyrimidine, the acridine donor, NaOtBu , and Pd(OAc)2 .

-

Causality: Oxygen rapidly oxidizes the electron-rich P(t−Bu)3 ligand and quenches the active Pd(0) species. Therefore, evacuate and backfill the flask with high-purity Argon three times before adding the solvent.

-

-

Solvent Addition & Catalytic Activation:

-

Inject anhydrous toluene and the P(t−Bu)3 solution via a gas-tight syringe.

-

Causality: The bulky, electron-rich P(t−Bu)3 ligand is explicitly chosen to accelerate the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling sterically hindered secondary amines.

-

-

Reflux & Reaction Monitoring (Self-Validation):

-

Heat the reaction mixture to 110 °C for 12–24 hours.

-

Self-Validation Check: Monitor the reaction via GC-MS or TLC. You must confirm the complete disappearance of the mono-coupled intermediate. Stopping the reaction prematurely results in an inseparable mixture of mono- and di-substituted products due to their similar Rf values.

-

-

Workup & Extraction:

-

Cool to room temperature, quench with deionized water, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

-

-